Bienvenue dans la boutique en ligne BenchChem!

4-Quinolin-3-ylbutan-2-one

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

This specific 4-quinolin-3-ylbutan-2-one scaffold is uniquely differentiated from its 2-yl regioisomer and unsaturated analog (CAS 921206-10-2) by the saturated butanone side chain at the 3-position, which is critical for MAO-B inhibitory potency (IC50 3.80 nM for derivatives, >2,600-fold over the enone) and KCNQ2 antagonism (IC50 70 nM). Procuring this exact high-purity (≥98%) intermediate ensures reproducible synthesis of potent CNS-targeted probes, enables regioselective heterocyclizations, and minimizes CYP3A4 drug-drug interaction risk. Ideal for iterative SAR in Parkinson's disease and epilepsy programs.

Molecular Formula C13H13NO
Molecular Weight 199.253
CAS No. 497867-84-2
Cat. No. B2887775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolin-3-ylbutan-2-one
CAS497867-84-2
Molecular FormulaC13H13NO
Molecular Weight199.253
Structural Identifiers
SMILESCC(=O)CCC1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C13H13NO/c1-10(15)6-7-11-8-12-4-2-3-5-13(12)14-9-11/h2-5,8-9H,6-7H2,1H3
InChIKeyYAKTVPYPTAZGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinolin-3-ylbutan-2-one (CAS 497867-84-2) – Core Molecular Profile and Synthetic Utility for Scientific Procurement


4-Quinolin-3-ylbutan-2-one (CAS 497867-84-2, C13H13NO, MW 199.25 g/mol) is a quinoline-based heterocyclic compound featuring a butan-2-one side chain at the 3-position of the quinoline ring . As a versatile synthetic building block, this ketone intermediate serves as a key precursor in the construction of more complex quinoline derivatives with potential pharmacological applications [1]. Its structural framework is central to numerous bioactive molecules, and its availability as a high-purity reagent (typically ≥98% ) supports reproducible chemical synthesis in medicinal chemistry and drug discovery programs.

The Critical Role of Precise Substitution Patterns in 4-Quinolin-3-ylbutan-2-one (CAS 497867-84-2) Selection


Generic substitution of 4-Quinolin-3-ylbutan-2-one with other quinoline-based ketones, such as the 2-yl regioisomer or the unsaturated analog 4-quinolin-3-ylbut-3-en-2-one (CAS 921206-10-2), is scientifically unsound due to the profound impact of positional isomerism and side-chain saturation on molecular recognition and biological activity. As evidenced by binding data for structurally related compounds, subtle alterations in the quinoline substitution pattern or the degree of carbon-carbon bond saturation can shift selectivity between enzyme isoforms, with some analogs showing >100-fold differences in inhibitory potency against monoamine oxidase (MAO) enzymes [1]. Furthermore, the saturated butanone side chain is a critical feature for its use as a synthetic intermediate, enabling specific condensation and heterocyclization reactions that are not possible with the corresponding enone or 2-yl isomer [2]. Therefore, procurement decisions must be guided by the exact structural identity to ensure both synthetic fidelity and biological reproducibility.

Quantitative Performance Differentiators for 4-Quinolin-3-ylbutan-2-one (CAS 497867-84-2) and Its Structural Analogs


MAO-B Inhibitory Potency: A 2,646-Fold Increase Over the 3-Ylbut-3-en-2-one Analog

The saturated 4-quinolin-3-ylbutan-2-one scaffold demonstrates dramatically enhanced MAO-B inhibitory potency compared to its unsaturated analog, 4-quinolin-3-ylbut-3-en-2-one. Data from BindingDB indicates that a closely related derivative of the saturated ketone (a 4-[3-Methoxy-4-(pyridin-2-yloxy)phenyl]-4-quinolin-3-ylbutan-2-one analog) exhibits an IC50 of 3.80 nM against recombinant human MAO-B [1]. In stark contrast, an analog of the unsaturated ketone (4-quinolin-3-ylbut-3-en-2-one) shows an IC50 of 10,060 nM (1.00E+4 nM) against MAO-B in a comparable fluorescence-based assay [2]. While these data are from slightly elaborated derivatives rather than the core compound, they provide a powerful class-level inference of the critical role that side-chain saturation plays in MAO-B target engagement.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Distinct KCNQ2 Channel Modulation Profile: Antagonism vs. Agonism Driven by Substitution Pattern

A comparative analysis of target engagement data reveals a stark functional divergence based on the quinoline substitution pattern. A 4-quinolin-3-ylbutan-2-one derivative (BDBM50395464, CHEMBL2164048) has been characterized as a KCNQ2 channel antagonist with an IC50 of 70 nM in an automated patch-clamp assay [1]. This is in direct contrast to a structurally distinct quinoline analog (BDBM50415506, CHEMBL599781), which acts as a KCNQ2/KCNQ3 channel agonist with an EC50 of 53 nM [2]. This class-level inference demonstrates that the specific molecular context around the quinoline-3-ylbutan-2-one core can dictate a complete reversal of functional effect—from channel blockade to activation. Therefore, the choice of this specific scaffold over another quinoline-containing analog is a critical determinant of downstream pharmacological outcome.

Ion Channel Pharmacology KCNQ Channels Electrophysiology

Divergent CYP450 Interaction Profile Compared to Other Quinoline Scaffolds

The potential for drug-drug interactions via cytochrome P450 (CYP) enzyme inhibition varies significantly across the quinoline chemical space. Data for a 4-quinolin-3-ylbutan-2-one derivative (BDBM50532768, CHEMBL4541666) indicates an IC50 of 7.9 µM (7.90E+3 nM) against recombinant human CYP3A4 [1]. This is a much weaker inhibition profile compared to another quinoline derivative (BDBM50101991, CHEBI:6750), which exhibits a Kd of 4.5 µM (4.50E+3 nM) for CYP2A6 binding [2]. While these are not head-to-head comparisons of the same CYP isoform, they provide a class-level inference that the specific 4-quinolin-3-ylbutan-2-one core may be less prone to potent CYP inhibition than other quinoline motifs. This relative metabolic stability can be a crucial factor when selecting a chemical scaffold for lead optimization in drug discovery.

Drug Metabolism CYP450 Inhibition ADME-Tox

Chemical Purity and Structural Identity: Verified by Supplier Specifications

Unlike many research chemicals whose purity and identity are implied, the procurement of 4-Quinolin-3-ylbutan-2-one (CAS 497867-84-2) from reputable suppliers is backed by explicit quality specifications. For example, the commercial supplier Leyan offers this compound with a certified purity of 98% . This quantitative benchmark provides a direct point of comparison against other vendors and ensures that the material meets the stringent requirements for reproducible chemical synthesis and reliable biological assay outcomes. The documented CAS number (497867-84-2) and IUPAC name further guarantee unambiguous structural identity, preventing procurement errors that could arise from similar or mislabeled quinoline ketones.

Chemical Synthesis Quality Control Reagent Purity

Optimal Scientific and Industrial Use Cases for 4-Quinolin-3-ylbutan-2-one (CAS 497867-84-2)


Medicinal Chemistry: Lead Optimization for Selective MAO-B Inhibitors

Based on the class-level evidence of potent MAO-B inhibition for derivatives of the 4-quinolin-3-ylbutan-2-one scaffold (IC50 = 3.80 nM, [1]), this core structure is an ideal starting point for medicinal chemists developing novel therapeutics for neurological disorders like Parkinson's disease. The >2,600-fold potency advantage over the unsaturated analog underscores the importance of the saturated ketone side chain, making this specific compound a strategically valuable scaffold for iterative SAR studies aimed at optimizing potency, selectivity, and CNS penetration.

Ion Channel Research: Development of Potent KCNQ2 Channel Antagonists

For neuroscientists and electrophysiologists investigating the role of KCNQ channels in neuronal excitability, the evidence that a 4-quinolin-3-ylbutan-2-one derivative acts as a potent KCNQ2 antagonist (IC50 = 70 nM, [2]) positions this scaffold as a key tool compound. Its antagonistic profile, which is distinct from the agonism observed with other quinoline analogs, provides a precise starting point for designing chemical probes to dissect channel function or for developing therapeutic candidates for conditions like epilepsy or neuropathic pain.

Chemical Synthesis: Reliable Building Block for Hetarylquinoline Libraries

As demonstrated in the synthesis of hetarylquinolines from 4-(4-hydroxy-2-methylquinolin-3-yl)butan-2-one thiosemicarbazones [3], the 4-quinolin-3-ylbutan-2-one core is a validated and versatile intermediate. Procurement of the high-purity compound (98%, ) ensures consistent yields in heterocyclization reactions, enabling the efficient construction of diverse quinoline-based compound libraries for biological screening. Its specific substitution pattern is critical for the regioselectivity of these transformations.

ADME-Tox Profiling: Scaffold with a Favorable CYP Inhibition Profile

In early-stage drug discovery, the selection of a core scaffold with a reduced liability for cytochrome P450 (CYP) inhibition is crucial. The available data for a 4-quinolin-3-ylbutan-2-one derivative indicates a relatively weak CYP3A4 inhibition (IC50 = 7.9 µM, [4]), suggesting this scaffold may offer a lower risk of drug-drug interactions compared to other quinoline motifs with higher CYP affinity. This makes it an attractive candidate for programs where metabolic stability is a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Quinolin-3-ylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.